Physicochemical Differentiation: Fluorine Impact on Lipophilicity and Hydrogen Bonding Versus the Non-Fluorinated Parent Scaffold
The presence of the 5-fluoro substituent in 5-Fluoro-2-(piperazin-1-yl)quinoxaline (C12H13FN4, MW 232.26) introduces quantifiable changes in physicochemical properties relative to the unsubstituted analog 2-(piperazin-1-yl)quinoxaline (C12H14N4, MW 214.27) [1]. The fluorine atom increases molecular weight by 17.99 Da, adds one hydrogen bond acceptor (total HBA count of 5 vs. 4 in the non-fluorinated analog), and modulates the calculated octanol-water partition coefficient (XLogP3-AA = 1.1 for the fluorinated compound) [2]. The increased HBA count and altered LogP directly influence passive membrane permeability and target binding characteristics in biological assays, which is critical for researchers building SAR libraries or optimizing lead compounds within the piperazinylquinoxaline series.
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 232.26 Da; HBA count 5; XLogP3-AA 1.1 |
| Comparator Or Baseline | 2-(Piperazin-1-yl)quinoxaline (CAS 55686-91-4): MW 214.27 Da; HBA count 4; XLogP3-AA data not directly available for comparison |
| Quantified Difference | Delta MW +17.99 Da; Delta HBA count +1; XLogP3-AA for target compound is 1.1 (comparator value not determined in the same experimental context) |
| Conditions | Computed properties using PubChem 2.2 (release 2024.11.20) and XLogP3 3.0 |
Why This Matters
This differentiation matters because even modest changes in HBA count and lipophilicity can shift a compound's position in key drug-likeness filters (e.g., Lipinski's Rule of Five) and alter its pharmacokinetic profile, making the fluorinated scaffold a distinct chemical starting point.
- [1] PubChem. (2025). 2-(Piperazin-1-yl)quinoxaline. Compound Summary CID 5214403. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 5-Fluoro-2-(piperazin-1-yl)quinoxaline. Compound Summary CID 12686425. Computed Properties Section. National Center for Biotechnology Information. View Source
